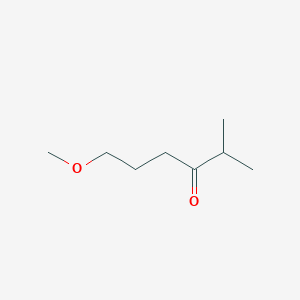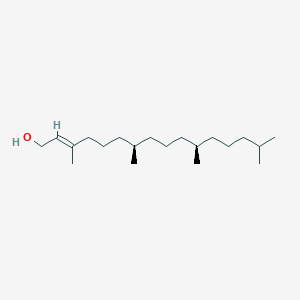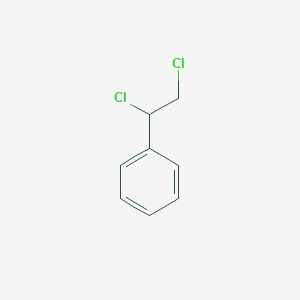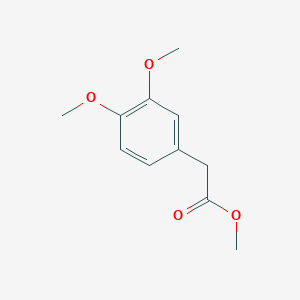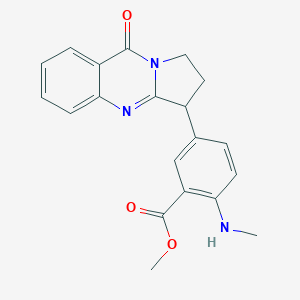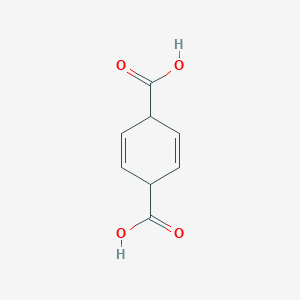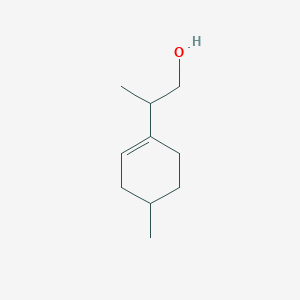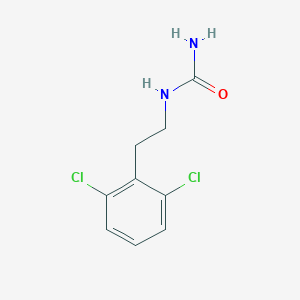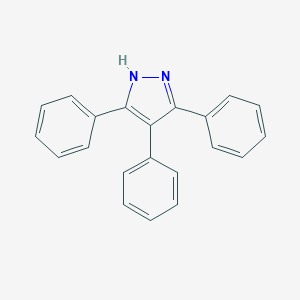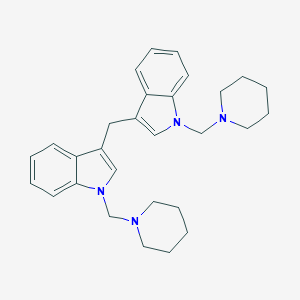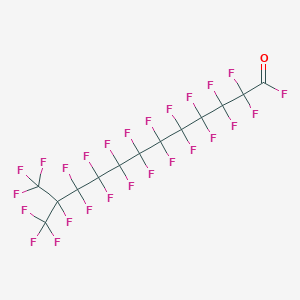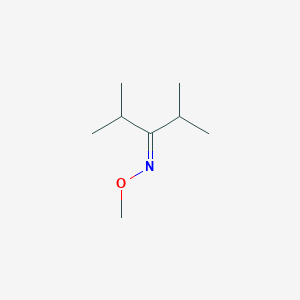
N-methoxy-2,4-dimethylpentan-3-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methoxy-2,4-dimethylpentan-3-imine, also known as MDP2P, is a chemical compound that belongs to the family of amphetamines. MDP2P is a precursor to MDMA, a popular recreational drug. However, MDP2P has several other applications in scientific research.
Wissenschaftliche Forschungsanwendungen
N-methoxy-2,4-dimethylpentan-3-imine has several applications in scientific research. It is used as a precursor in the synthesis of MDMA, which has been studied extensively for its therapeutic potential in the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions. N-methoxy-2,4-dimethylpentan-3-imine can also be used to study the effects of amphetamines on the brain and behavior.
Wirkmechanismus
N-methoxy-2,4-dimethylpentan-3-imine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, appetite, and sleep. N-methoxy-2,4-dimethylpentan-3-imine also activates the sympathetic nervous system, which increases heart rate, blood pressure, and respiration. These effects contribute to the stimulating and euphoric effects of N-methoxy-2,4-dimethylpentan-3-imine.
Biochemical and Physiological Effects:
N-methoxy-2,4-dimethylpentan-3-imine has several biochemical and physiological effects on the body. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, which contribute to the stimulating and euphoric effects of the compound. N-methoxy-2,4-dimethylpentan-3-imine also activates the sympathetic nervous system, which increases heart rate, blood pressure, and respiration. These effects can lead to increased alertness, energy, and focus.
Vorteile Und Einschränkungen Für Laborexperimente
N-methoxy-2,4-dimethylpentan-3-imine has several advantages and limitations for lab experiments. One advantage is that it is a precursor to MDMA, which has been studied extensively for its therapeutic potential in the treatment of PTSD and other mental health conditions. N-methoxy-2,4-dimethylpentan-3-imine can also be used to study the effects of amphetamines on the brain and behavior. However, one limitation is that N-methoxy-2,4-dimethylpentan-3-imine is a controlled substance and requires special permits and safety precautions for use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-methoxy-2,4-dimethylpentan-3-imine. One direction is to study the effects of N-methoxy-2,4-dimethylpentan-3-imine on the brain and behavior in more detail. This research could lead to a better understanding of the mechanisms of action of amphetamines and their potential therapeutic applications. Another direction is to develop new synthesis methods for N-methoxy-2,4-dimethylpentan-3-imine that are more efficient and cost-effective. This could lead to a more sustainable supply of N-methoxy-2,4-dimethylpentan-3-imine for scientific research. Additionally, there is a need for more research on the safety and toxicity of N-methoxy-2,4-dimethylpentan-3-imine and its derivatives. This research could inform the development of safer and more effective treatments for mental health conditions.
Synthesemethoden
N-methoxy-2,4-dimethylpentan-3-imine can be synthesized from piperonal, which is a natural extract from the sassafras tree. The synthesis process involves several steps, including the oxidation of piperonal to piperonylic acid, followed by a reduction reaction to form N-methoxy-2,4-dimethylpentan-3-imine. This synthesis method is widely used in the production of MDMA, which is a popular recreational drug.
Eigenschaften
CAS-Nummer |
15754-23-1 |
|---|---|
Produktname |
N-methoxy-2,4-dimethylpentan-3-imine |
Molekularformel |
C8H17NO |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
N-methoxy-2,4-dimethylpentan-3-imine |
InChI |
InChI=1S/C8H17NO/c1-6(2)8(7(3)4)9-10-5/h6-7H,1-5H3 |
InChI-Schlüssel |
SWZZCDFCSJHRSA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=NOC)C(C)C |
Kanonische SMILES |
CC(C)C(=NOC)C(C)C |
Synonyme |
2,4-Dimethyl-3-pentanone O-methyl oxime |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



